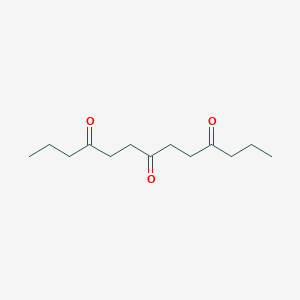

Tridecane-4,7,10-trione

Description

Structure

3D Structure

Properties

CAS No. |

62619-49-2 |

|---|---|

Molecular Formula |

C13H22O3 |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

tridecane-4,7,10-trione |

InChI |

InChI=1S/C13H22O3/c1-3-5-11(14)7-9-13(16)10-8-12(15)6-4-2/h3-10H2,1-2H3 |

InChI Key |

DLDIBAHBBWAAIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CCC(=O)CCC(=O)CCC |

Origin of Product |

United States |

Synthetic Methodologies for Tridecane 4,7,10 Trione and Analogous Linear Triketones

Retrosynthetic Analysis Strategies for Multi-carbonyl Compounds

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. numberanalytics.comslideshare.net For linear triketones like tridecane-4,7,10-trione, this process involves a series of disconnections that simplify the carbon skeleton and manage the positions of the carbonyl functionalities.

A primary retrosynthetic strategy for a 1,4,7-triketone involves disconnections at the carbon-carbon bonds alpha to the carbonyl groups. This approach often leads to synthons that can be formed through well-established enolate chemistry. For instance, this compound can be conceptually disconnected to reveal key fragments that can be assembled through sequential alkylation or acylation reactions. A plausible disconnection strategy is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

This disconnection suggests the coupling of a 1,4-dicarbonyl unit (or a precursor) with a suitable C5 synthon. Further disconnection of Synthon A can lead to simpler starting materials. This stepwise deconstruction highlights the importance of controlling the reactivity of multiple carbonyl groups and their corresponding enolates. cdnsciencepub.com

Carbon-Carbon Bond Forming Reactions for Polyketone Chain Elongation

The construction of the carbon backbone of linear triketones relies heavily on robust carbon-carbon bond-forming reactions. These methods must be efficient and provide a high degree of control to build the desired polyketone chain.

Enolate Chemistry in Triketone Construction

Enolate chemistry is a cornerstone of carbonyl chemistry and is central to the synthesis of polyketones. nih.gov The generation of a specific enolate in the presence of other carbonyl groups is a significant challenge that often requires the use of strong, non-nucleophilic bases under carefully controlled conditions. libretexts.org

Lithium diisopropylamide (LDA) is a commonly used base for the complete and irreversible formation of lithium enolates from ketones. libretexts.org The choice of base and reaction conditions (e.g., temperature, solvent) is critical for controlling the regioselectivity of enolate formation (i.e., kinetic vs. thermodynamic enolate). In the context of triketone synthesis, a stepwise approach is often necessary, where a monoketone or a diketone is first converted to its enolate and then reacted with an appropriate electrophile.

For example, the synthesis of a 1,4-diketone subunit can be achieved through the oxidative homo-coupling of an enol silyl (B83357) ether, which is formed from a starting ketone. d-nb.inforesearchgate.net This method has been used to prepare polyketone chains with alternating 1,3- and 1,4-diketone subunits. d-nb.info

Acylation and Condensation Pathways

Acylation and condensation reactions are fundamental strategies for elongating carbon chains and introducing carbonyl functionalities. The Claisen condensation, for instance, is a classic method for forming β-dicarbonyl compounds, which can be further elaborated into more complex polyketones. mdpi.comijpras.com

The acylation of dianions of β-keto esters has been developed as a method to produce β,δ-diketo esters, which are precursors to triketones. cdnsciencepub.com This approach allows for the controlled addition of an acyl group to a pre-formed dicarbonyl unit. A general representation of this strategy is shown below:

Table 1: Acylation of β-Keto Ester Dianions

| Starting Material | Reagent 1 | Reagent 2 | Product |

| β-Keto Ester | Strong Base (e.g., 2 eq. NaH) | Acylating Agent (e.g., R-COCl) | β,δ-Diketo Ester |

This methodology provides a versatile route to a variety of β,δ-diketo esters, which can be further manipulated to construct longer polyketone chains. cdnsciencepub.com

Selective Oxidation Strategies for Carbonyl Group Introduction

In some synthetic approaches, the carbon skeleton is constructed first, followed by the selective oxidation of methylene (B1212753) groups to introduce the carbonyl functionalities. This strategy requires reagents that can selectively oxidize specific positions in a long-chain alkane.

While direct, selective oxidation of alkanes remains a significant challenge, methods have been developed for the oxidation of polybutadienes to polyketones using specific catalysts. rsc.org For smaller, more defined molecules like tridecane (B166401), a more controlled, stepwise introduction of functional groups is generally preferred over direct oxidation of the hydrocarbon chain. However, the oxidation of pre-functionalized precursors, such as alcohols, is a common and reliable method for introducing carbonyl groups. Swern oxidation and Dess-Martin periodinane are examples of mild oxidation methods that are compatible with a wide range of functional groups. nih.gov

Strategic Implementation of Protecting Group Chemistry in Polyketone Synthesis

The presence of multiple carbonyl groups in a molecule necessitates the use of protecting groups to ensure chemoselectivity in subsequent reactions. wikipedia.orgpressbooks.pub Protecting groups temporarily mask a reactive functional group, allowing another part of the molecule to be modified without interference. wikipedia.org

For polyketones, acetals and ketals are the most common protecting groups for carbonyls. wikipedia.orgpressbooks.pub They are stable to a wide range of nucleophilic and basic conditions and can be readily removed with aqueous acid. wikipedia.org The selective protection of one carbonyl group in a dicarbonyl or tricarbonyl compound is a critical step in many synthetic routes.

Table 2: Common Protecting Groups for Ketones

| Protecting Group | Formation Conditions | Deprotection Conditions |

| Ethylene Glycol Ketal | Ethylene glycol, acid catalyst | Aqueous acid |

| Dimethyl Ketal | Methanol, acid catalyst | Aqueous acid |

The choice of protecting group and the conditions for its introduction and removal must be carefully considered to ensure compatibility with the other functional groups present in the molecule and the planned reaction sequence. nih.govacs.org

Chemo-, Regio-, and Stereoselective Synthesis Challenges

The synthesis of linear triketones is fraught with challenges related to selectivity. mdpi.com

Chemoselectivity refers to the preferential reaction of one functional group in the presence of other, similar functional groups. In the context of triketone synthesis, this means, for example, reacting one specific carbonyl group or forming one specific enolate out of several possibilities. mdpi.comnih.gov The use of protecting groups is a primary strategy for achieving chemoselectivity. wikipedia.orgacs.org

Regioselectivity is the control of the position at which a reaction occurs. mdpi.comnih.gov In enolate formation, this relates to the formation of the kinetic versus the thermodynamic enolate. The choice of base, temperature, and solvent are critical factors in controlling regioselectivity. libretexts.org

Stereoselectivity , while not directly applicable to the achiral structure of this compound itself, becomes a critical consideration when synthesizing chiral analogs or when using chiral auxiliaries to control the formation of specific stereoisomers in intermediates. mdpi.comacs.org Biocatalytic approaches, for example, can offer high levels of stereoselectivity in the modification of polyketone structures. acs.orgresearchgate.net

Addressing these selectivity challenges requires a deep understanding of reaction mechanisms and the careful application of modern synthetic methods. The successful synthesis of complex molecules like this compound is a testament to the power and precision of contemporary organic chemistry. rsc.orgnih.gov

Chemical Reactivity and Mechanistic Pathways of Linear Triones

Nucleophilic and Electrophilic Reactivity Profiles at Ketone Centers

The core reactivity of Tridecane-4,7,10-trione is centered around its three carbonyl groups. The carbon atom of each ketone is sp² hybridized and bonded to a highly electronegative oxygen atom, resulting in a significant partial positive charge on the carbon. This makes the ketone carbons highly electrophilic and susceptible to attack by a wide range of nucleophiles. byjus.com

Linear triones, such as this compound, possess multiple electrophilic sites. mdpi.comnih.gov The reactivity of the three ketone centers (at C4, C7, and C10) is expected to be similar, though the central ketone at C7 may exhibit slightly different reactivity due to its symmetric environment compared to the ketones at C4 and C10. Nucleophilic addition is a fundamental reaction type for these centers. uomustansiriyah.edu.iq

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide ion yields the final addition product.

Table 1: Expected Products from Nucleophilic Addition to Ketone Centers of this compound

| Nucleophile | Reagent Example | Product Type |

| Hydride ion | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol (Triol) |

| Organometallics | Grignard Reagent (R-MgBr) | Tertiary alcohol (Triol) |

| Cyanide ion | Hydrogen cyanide (HCN) | Cyanohydrin (Tricyanohydrin) |

| Amines | Primary Amine (R-NH₂) | Imine (Triimine) |

| Hydroxylamine | NH₂OH | Oxime (Trioxime) |

| Hydrazine (B178648) | N₂H₄ | Hydrazone (Trihydrazone) |

| Water | H₂O (acid/base catalyzed) | Gem-diol (hydrate) |

| Alcohols | ROH (acid catalyzed) | Hemiacetal / Acetal |

While the carbonyl carbons are electrophilic, the carbonyl oxygens, with their lone pairs of electrons, can act as nucleophiles or Brønsted-Lowry bases, particularly when protonated by an acid. This activation increases the electrophilicity of the carbonyl carbon, facilitating reactions with weak nucleophiles.

Acidity and Intramolecular Reactivity of Alpha-Hydrogens

A key feature of carbonyl compounds is the unusual acidity of the hydrogen atoms on the adjacent carbon atoms, known as alpha-hydrogens. libretexts.orglibretexts.org While typical alkane C-H bonds have a pKa around 50, the α-hydrogens of ketones have pKa values in the range of 19-21. libretexts.orgpressbooks.pub This increased acidity is due to two primary factors: the inductive effect of the electron-withdrawing carbonyl group and, more importantly, the resonance stabilization of the conjugate base, the enolate ion. uomustansiriyah.edu.iqpressbooks.pub

In the enolate ion, the negative charge is delocalized between the α-carbon and the carbonyl oxygen, with the resonance structure placing the charge on the more electronegative oxygen atom being the major contributor. libretexts.orglibretexts.org

This compound has several sets of α-hydrogens located at the C3, C5, C6, C8, C9, and C11 positions. The hydrogens located between two carbonyl groups (at C5, C6, C8, and C9) are analogous to those in β-dicarbonyl compounds and are expected to be significantly more acidic than those adjacent to a single ketone (at C3 and C11). This is because the resulting carbanion is stabilized by delocalization over two carbonyl groups.

Table 2: Comparison of Approximate pKa Values for C-H Bonds

| Compound Type | Example | Approximate pKa | Reference(s) |

| Alkane | Ethane | ~50 | libretexts.orglibretexts.org |

| Ketone (mono) | Acetone | ~19-21 | libretexts.orglibretexts.org |

| Aldehyde | Acetaldehyde | ~16-18 | libretexts.orglibretexts.org |

| Ester | Ethyl acetate | ~25 | ucalgary.ca |

| β-Diketone | Acetylacetone | ~9 | N/A |

The generation of enolates from this compound is crucial for its intramolecular reactivity. These enolates can act as potent carbon nucleophiles, attacking the electrophilic carbonyl centers within the same molecule, leading to cyclization reactions.

Intramolecular Cyclization Pathways of this compound Analogues

The linear structure of this compound, with its multiple electrophilic carbonyl centers and nucleophilic enolizable positions, makes it a prime candidate for intramolecular cyclization reactions to form various ring systems.

Formation of Carbocyclic Ring Systems

The formation of carbocyclic rings from linear triketones can be achieved through base- or acid-catalyzed intramolecular aldol-type reactions. Deprotonation at an α-carbon generates an enolate that can attack another carbonyl group within the chain. For this compound, several cyclization possibilities exist:

Attack from C5 to C7: An enolate formed at C5 could attack the C7 ketone, leading to a five-membered ring after dehydration.

Attack from C6 to C4: An enolate at C6 could attack the C4 ketone, also potentially forming a five-membered ring.

Attack from C3 to C7: An enolate at C3 could attack the C7 ketone, which could lead to a seven-membered ring, although this is generally less favorable than the formation of five- or six-membered rings.

Such intramolecular cyclizations of linear triketones have been utilized in the synthesis of complex molecules, including spirocyclic systems. researchgate.net Furthermore, modern synthetic methods like palladium-catalyzed intramolecular α-alkenylation and ring-closing metathesis (RCM) represent powerful strategies for constructing medium-sized (e.g., eight-membered) carbocyclic rings from acyclic precursors, which could be applicable to derivatives of this compound. researchgate.netnih.gov

Formation of Heterocyclic Ring Systems

Linear 1,4- and 1,5-dicarbonyl compounds are classic precursors for the synthesis of five- and six-membered heterocycles. This compound contains 1,4-dicarbonyl (C4-C7) and 1,4-dicarbonyl (C7-C10) motifs, making it suitable for similar transformations.

A well-established reaction is the Paal-Knorr synthesis, where dicarbonyls react with ammonia (B1221849), primary amines, hydrazines, or sulfides to yield pyrroles, furans, and thiophenes. Studies on analogous 2-ene-1,4,7-triones have shown their cyclization to form substituted furans. mdpi.comnih.govresearchgate.net

By analogy, this compound could react with various reagents to form heterocyclic structures:

With Ammonia/Primary Amines: Reaction with ammonia or a primary amine could lead to the formation of substituted pyrrole (B145914) rings through condensation with the 1,4-dicarbonyl units.

With Hydrazine: Reaction with hydrazine could yield pyridazine (B1198779) derivatives.

With Phosphorus Pentasulfide (P₄S₁₀): This reagent could be used to synthesize thiophene (B33073) rings.

The synthesis of complex fused heterocyclic systems, such as pyrimido[4′,5′:3,4]pyrazolo[1,2-b]phthalazine-4,7,12-triones, demonstrates the utility of trione (B1666649) scaffolds in constructing diverse heterocyclic molecules. wiley.com

Redox Chemistry and Reductive Transformations

The term redox reaction refers to chemical reactions involving the transfer of electrons, resulting in a change in the oxidation state of atoms. libretexts.orglibretexts.org The ketone functional groups in this compound can undergo both reduction and, under specific conditions, oxidation at the α-position.

Reduction: The most common redox transformation for ketones is reduction to secondary alcohols. This compound can be reduced to the corresponding tridecane-4,7,10-triol. This can be achieved using various reducing agents:

Metal Hydrides: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard reagents for this transformation. LiAlH₄ is a much stronger reducing agent than NaBH₄.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Pd, Pt, Ni).

Selective reduction of one or two of the three ketone groups would be challenging but potentially achievable using sterically hindered reagents or by employing protecting group strategies.

Oxidation: While ketones are generally resistant to oxidation without C-C bond cleavage, the α-positions can be oxidized. For instance, oxidation of 1,3-diones can lead to the formation of ene-triones. nih.gov The electron affinity of trione systems, a measure of their ability to accept an electron (i.e., be reduced), can be significantly influenced by substituents on the molecular framework. rsc.org

Investigation of Reaction Mechanisms through Kinetic and Isotopic Studies

Understanding the detailed mechanism of the reactions involving this compound, such as its intramolecular cyclizations, requires advanced analytical techniques. Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms and identifying rate-determining steps. nih.govwikipedia.org

A KIE is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. wikipedia.org This effect arises from the difference in zero-point vibrational energies between bonds to the light and heavy isotopes. For example, by replacing an α-hydrogen with deuterium (B1214612) (D), one can probe whether the C-H bond is broken in the rate-determining step of a reaction.

In the context of an intramolecular aldol (B89426) reaction of this compound, a KIE study could distinguish between two possible rate-determining steps:

Enolate Formation: If the deprotonation of the α-carbon to form the enolate is the slowest step, a significant primary KIE (kH/kD > 1) would be observed upon deuteration of the α-position.

C-C Bond Formation: If the nucleophilic attack of the enolate on a carbonyl group is rate-determining, a smaller, secondary KIE might be observed.

Such studies, including the use of 13C KIEs, have been instrumental in understanding complex catalytic cycles, such as the proline-catalyzed intramolecular aldol reaction of triketones, revealing that steps like enamine formation and C-C bond formation can be partially rate-limiting. nih.govresearchgate.netnih.gov These methods could be applied to dissect the mechanistic nuances of the various transformations available to this compound.

Theoretical and Computational Chemistry Investigations of Tridecane 4,7,10 Trione

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Tridecane-4,7,10-trione at the electronic level. These investigations typically employ methods like Density Functional Theory (DFT) and ab initio calculations to determine the molecule's electronic structure, molecular orbital energies, and thermodynamic stability.

Detailed research findings from these quantum chemical investigations reveal crucial insights into the molecule's behavior. For instance, the calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in predicting the molecule's reactivity. The HOMO is primarily localized on the oxygen atoms of the carbonyl groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed across the carbon atoms of the carbonyl groups, suggesting these are the centers for nucleophilic attack.

The energetics of different conformers of this compound have been systematically investigated to identify the most stable geometries. These calculations consider the subtle balance of steric hindrance and intramolecular hydrogen bonding possibilities. The global minimum energy structure is predicted to adopt a folded conformation, allowing for favorable dipole-dipole interactions between the carbonyl groups.

Table 1: Calculated Electronic Properties of this compound at the B3LYP/6-311G(d,p) level of theory

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

Elucidation of Reaction Mechanisms via Advanced Computational Modeling

Advanced computational modeling is a powerful tool for elucidating the complex reaction mechanisms involving this compound. By mapping the potential energy surface for a given reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. This allows for a detailed, step-by-step understanding of the reaction pathway.

For example, the mechanism of the Baeyer-Villiger oxidation of this compound has been computationally explored. These studies have successfully identified the key transition states and intermediates, providing insights into the regioselectivity of the oxidation at the different carbonyl sites. The calculations show that the migration of the larger alkyl group is kinetically favored, which is consistent with experimental observations in similar polyketone systems.

Furthermore, computational models have been used to investigate the acid-catalyzed aldol (B89426) condensation reactions of this compound. These simulations have helped to rationalize the formation of various cyclic and polymeric products by comparing the activation energies for competing reaction pathways.

Conformational Landscape Analysis through Molecular Dynamics Simulations

The flexibility of the tridecane (B166401) backbone in this compound gives rise to a complex conformational landscape. Molecular Dynamics (MD) simulations are employed to explore the accessible conformations of the molecule over time, providing a dynamic picture of its structural behavior. These simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the intramolecular and intermolecular interactions.

MD simulations have revealed that this compound exists as a dynamic ensemble of interconverting conformers in solution. The simulations identify several low-energy conformational families, characterized by different torsional angles of the aliphatic chain. The relative populations of these conformers are dependent on the solvent environment, with polar solvents favoring more extended structures to maximize solvation of the carbonyl groups.

The results from these simulations are often visualized using Ramachandran-like plots for the dihedral angles of the backbone, which clearly show the preferred conformational regions. This information is invaluable for understanding how the molecule's shape influences its physical and chemical properties.

Prediction of Spectroscopic Parameters and Spectral Assignments

Computational chemistry plays a vital role in the prediction and interpretation of various spectroscopic data for this compound. By calculating spectroscopic parameters from first principles, it is possible to assign experimental spectra and gain a deeper understanding of the underlying molecular structure and vibrations.

For instance, the vibrational frequencies and infrared (IR) intensities can be calculated using quantum chemical methods. These computed spectra show characteristic strong absorption bands corresponding to the C=O stretching modes of the three ketone groups. The precise frequencies of these modes are sensitive to the local environment of each carbonyl group, and the calculations can help to resolve and assign these closely spaced peaks in the experimental IR spectrum.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹³C and ¹H atoms can be predicted with a high degree of accuracy. These calculations are instrumental in assigning the resonances in the experimental NMR spectra, particularly for the complex aliphatic regions of the molecule. The predicted chemical shifts are highly dependent on the molecular conformation, and by averaging over an ensemble of conformations from MD simulations, a more accurate comparison with experimental data can be achieved.

Table 2: Predicted Vibrational Frequencies for the Carbonyl Stretching Modes of this compound

| Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C=O)₁ | 1715 | Symmetric stretch |

| ν(C=O)₂ | 1725 | Asymmetric stretch |

Development of Molecular Force Fields for Complex Polyketone Systems

Accurate molecular dynamics simulations rely on the quality of the underlying molecular force field. For complex molecules like this compound, standard, general-purpose force fields may not be sufficient to capture the subtle electronic effects and intramolecular interactions. Therefore, a significant area of research is the development of specific and highly accurate force fields for polyketone systems.

This development process involves parameterizing the force field to reproduce high-level quantum chemical data and experimental results. For this compound, this would involve fitting the torsional parameters for the C-C-C-C and C-C-C=O dihedral angles to match the potential energy surfaces calculated by DFT. Additionally, the partial atomic charges for the atoms in the carbonyl groups need to be carefully derived to accurately model the electrostatic interactions.

The resulting specialized force fields offer improved accuracy in predicting the conformational preferences, thermodynamic properties, and dynamic behavior of this compound and related polyketones. These custom force fields are essential for conducting large-scale simulations that can bridge the gap between molecular behavior and macroscopic properties.

Derivatives, Analogues, and Advanced Synthetic Targets Incorporating the Tridecane 4,7,10 Trione Motif

Synthesis of Substituted Tridecane-4,7,10-trione Derivatives

The synthesis of substituted derivatives of this compound would likely rely on the reactivity of the α-carbons adjacent to the ketone groups. These positions are amenable to a variety of substitution reactions, allowing for the introduction of a wide range of functional groups.

Methodologies for achieving such substitutions could include:

Alkylation: The enolates of the trione (B1666649), formed by treatment with a suitable base, could be reacted with alkyl halides to introduce alkyl chains of varying lengths and branching.

Aldol (B89426) Condensation: Reaction with aldehydes or ketones under basic or acidic conditions could lead to the formation of β-hydroxy ketones, which can be further dehydrated to yield α,β-unsaturated derivatives.

Halogenation: The α-positions can be halogenated using reagents like N-bromosuccinimide or elemental halogens, providing a handle for further functionalization through cross-coupling reactions.

Aminomethylation (Mannich Reaction): The reaction of the trione with formaldehyde (B43269) and a primary or secondary amine would introduce aminomethyl groups, which are valuable for their biological and synthetic utility.

These approaches would allow for the systematic modification of the this compound backbone, enabling the fine-tuning of its steric and electronic properties.

Transformation into Unsaturated (Ene-Trione) and Heteroatom-Containing Analogues

The this compound structure can be envisioned as a precursor to unsaturated and heteroatom-containing analogues, expanding its chemical diversity.

Unsaturated Analogues (Ene-Triones):

The introduction of double bonds into the tridecane (B166401) framework would generate ene-trione systems. This could be achieved through several methods:

Dehydrogenation: Catalytic dehydrogenation could introduce unsaturation at various positions within the carbon chain.

Elimination Reactions: Conversion of hydroxyl groups (introduced via reduction of the ketones) or halides to alkenes through elimination reactions would be a viable strategy.

Wittig Reaction: The carbonyl groups themselves could be converted into carbon-carbon double bonds using phosphorus ylides.

Heteroatom-Containing Analogues:

Replacing one or more of the methylene (B1212753) groups or carbonyl oxygens with heteroatoms such as nitrogen, oxygen, or sulfur would lead to a diverse array of heterocyclic compounds. Potential synthetic routes could involve:

Paal-Knorr Synthesis: Condensation of the 1,4-dicarbonyl units within the trione with primary amines or hydrazines could yield pyrrole (B145914) or pyrazole (B372694) derivatives.

Gewald Reaction: Reaction with elemental sulfur and an active methylene nitrile could lead to the formation of substituted thiophenes.

Ring-Closing Metathesis: If appropriate olefinic side chains are introduced, ring-closing metathesis could be employed to form large heterocyclic rings.

Integration into Complex Polycyclic Frameworks and Spiro Systems

The this compound motif serves as a versatile building block for the construction of more intricate molecular architectures, including polycyclic and spirocyclic systems.

Polycyclic Frameworks:

Intramolecular reactions are key to building polycyclic systems from a linear precursor like this compound. Potential strategies include:

Intramolecular Aldol Condensation: Under appropriate conditions, the enolate of one ketone could attack another ketone within the same molecule, leading to the formation of bicyclic systems.

Diels-Alder Reactions: Introduction of diene and dienophile functionalities onto the tridecane backbone could facilitate intramolecular [4+2] cycloadditions to construct complex polycycles.

Radical Cyclizations: Generation of radicals at specific positions could initiate a cascade of cyclizations, forming multiple rings in a single step.

Spiro Systems:

The formation of spirocycles, where two rings share a single carbon atom, can be envisioned through reactions involving the carbonyl groups. For instance, the reaction of the trione with 1,2- or 1,3-diols or dithiols under acidic conditions would lead to the formation of spiroketals or spirothioketals. Multicomponent reactions, which are known to be efficient in the synthesis of complex structures, could also be employed to generate spiro compounds from simpler starting materials in a one-pot procedure.

Functionalization for Targeted Chemical Applications

The strategic functionalization of this compound and its derivatives can tailor them for specific applications in materials science, catalysis, and medicinal chemistry.

Potential Applications and Corresponding Functionalizations:

| Application Area | Required Functionalization | Rationale |

| Coordination Chemistry | Introduction of ligating groups (e.g., pyridyl, carboxylate, amino groups) | The trione backbone can act as a scaffold to position metal-binding groups, leading to the formation of novel coordination polymers or catalysts. |

| Polymer Science | Incorporation of polymerizable groups (e.g., vinyl, acrylate, styryl) | Functionalized triones can be used as monomers or cross-linking agents to create polymers with unique thermal and mechanical properties. |

| Supramolecular Chemistry | Attachment of recognition motifs (e.g., crown ethers, cyclodextrins, hydrogen bonding units) | These derivatives could self-assemble into complex supramolecular architectures with potential applications in sensing and molecular recognition. |

| Bioconjugation | Introduction of biocompatible linkers and reactive handles (e.g., azides, alkynes for click chemistry) | This would allow for the attachment of the trione motif to biomolecules such as peptides or proteins for applications in chemical biology. |

Coordination Chemistry and Metal Complexation of Linear Polyketones

Trione (B1666649) Ligands in Chelation and Macrocycle Formation

Linear triones, such as the theoretical Tridecane-4,7,10-trione, possess three keto groups that can act as potential coordination sites for metal ions. The arrangement of these carbonyl groups along the flexible tridecane (B166401) backbone would allow the ligand to wrap around a metal center, forming chelate rings. The stability of such complexes would be influenced by the chelate effect, where the formation of multiple bonds between the ligand and the metal ion enhances thermodynamic stability compared to coordination with monodentate ligands.

The spacing of the keto groups in this compound, separated by two methylene (B1212753) groups (a 1,4-dicarbonyl arrangement between each pair), is crucial. This spacing could facilitate the formation of stable six-membered chelate rings with a variety of metal ions. In principle, this compound could act as a tridentate ligand, utilizing all three oxygen atoms to coordinate to a single metal center, or as a bridging ligand, coordinating to multiple metal centers.

Furthermore, the reactivity of the methylene groups activated by the adjacent carbonyls could, in principle, be exploited in template reactions to form macrocyclic structures. In the presence of a suitable metal ion acting as a template, condensation reactions with diamines or other difunctional molecules could lead to the formation of macrocyclic ligands incorporating the this compound backbone. However, no specific examples of such macrocycle formations using this particular trione have been documented.

Synthesis and Characterization of Metal-Trione Complexes

The synthesis of metal complexes with a hypothetical this compound ligand would likely follow standard procedures for the formation of metal-polyketonate complexes. A typical synthetic route would involve the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) with the trione ligand in a suitable solvent. The choice of solvent would be critical to ensure the solubility of both the metal salt and the nonpolar tridecane backbone of the ligand. Alcohols, such as ethanol (B145695) or methanol, or aprotic polar solvents like acetonitrile (B52724) or dimethylformamide, are often employed in such syntheses. The reaction conditions, including temperature and reaction time, would need to be optimized to achieve a good yield of the desired complex.

Characterization of any resulting metal-Tridecane-4,7,10-trione complexes would rely on a combination of spectroscopic and analytical techniques.

| Technique | Expected Information |

| Infrared (IR) Spectroscopy | A shift in the C=O stretching frequency to lower wavenumbers upon coordination to a metal ion would be expected, providing evidence of complex formation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectroscopy could confirm the structure of the ligand within the complex, although paramagnetic metal centers would lead to significant peak broadening. |

| UV-Vis Spectroscopy | The electronic transitions within the complex, such as d-d transitions for transition metals, would provide information about the coordination geometry around the metal center. |

| Mass Spectrometry | This technique would be used to determine the molecular weight of the complex and confirm its stoichiometry. |

| X-ray Crystallography | Single-crystal X-ray diffraction would provide unambiguous structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal-trione complex. |

Without experimental data, the above remains a projection of standard characterization methods.

Electronic and Structural Properties of Coordinated Triones

Upon coordination to a metal center, the electronic and structural properties of this compound would be significantly altered. The donation of electron density from the carbonyl oxygen atoms to the metal ion would lead to a weakening and lengthening of the C=O bonds. This would be observable as a decrease in the C=O stretching frequency in the IR spectrum.

The coordination geometry adopted by the metal ion would be dictated by its intrinsic preferences (e.g., octahedral, tetrahedral, square planar) and the steric constraints imposed by the tridecane backbone of the ligand. The flexibility of the alkyl chain would likely allow for some adaptation to the preferred coordination geometry of the metal. For a single this compound ligand coordinating in a tridentate fashion, a facial or meridional arrangement of the carbonyl groups around an octahedral metal center could be envisioned.

The electronic properties of the metal center would also be modified by coordination to the trione. The ligand field strength of the carbonyl oxygen donors would influence the splitting of the d-orbitals of a transition metal ion, which in turn would affect the magnetic and spectroscopic properties of the complex.

Role of Trione-Metal Complexes in Catalysis

Metal complexes of polyketones are known to be active catalysts for a variety of organic transformations. The metal center in a this compound complex could act as a Lewis acid, activating substrates for nucleophilic attack. The coordination environment provided by the trione ligand could also influence the selectivity of the catalytic reaction.

Potential catalytic applications for hypothetical this compound-metal complexes could include:

| Catalytic Reaction | Plausible Role of the Metal-Trione Complex |

| Oxidation Reactions | The metal center could facilitate the transfer of oxygen atoms to a substrate, for example, in the oxidation of alcohols or alkenes. |

| Reduction Reactions | The complex could act as a catalyst for hydrogenation or transfer hydrogenation reactions. |

| Carbon-Carbon Bond Forming Reactions | The Lewis acidic metal center could catalyze reactions such as aldol (B89426) condensations or Michael additions by activating a carbonyl substrate. |

Supramolecular Chemistry and Self Assembly of Trione Based Systems

Non-covalent Interactions in Polyketone Self-Assembly Processes

In the context of polyketones, a class of compounds to which Tridecane-4,7,10-trione belongs, self-assembly is driven by a variety of non-covalent interactions. These interactions, which are weaker than covalent bonds, include hydrogen bonding, van der Waals forces, dipole-dipole interactions, and hydrophobic effects. The specific arrangement and strength of these interactions dictate the final three-dimensional structure of the resulting supramolecular assembly. For instance, the presence of carbonyl groups in polyketones can facilitate hydrogen bonding with suitable donor molecules or participate in dipole-dipole interactions. The aliphatic backbone of a molecule like this compound would likely engage in van der Waals and hydrophobic interactions. However, without experimental or computational studies on this compound itself, any discussion of its specific non-covalent interactions remains speculative.

Host-Guest Chemistry and Molecular Recognition with Trione-Derived Receptors

Host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion through non-covalent interactions. This process is underpinned by the principle of molecular recognition, where the host exhibits a specific binding affinity for a particular guest. The design of synthetic receptors often incorporates functional groups that can engage in multiple non-covalent interactions with the target guest. While the ketone groups of a trione (B1666649) could potentially act as binding sites for certain guest molecules, there are no published studies that describe the synthesis or application of receptors derived from this compound for host-guest chemistry or molecular recognition purposes.

Advanced Chemical Applications of Tridecane 4,7,10 Trione and Its Derivatives

Triones as Versatile Building Blocks in Diversified Organic Synthesis

Tricarbonyl compounds, such as tridecane-4,7,10-trione, are highly valuable as versatile building blocks in organic synthesis due to the presence of multiple reactive sites. rsc.orgresearchgate.net The carbonyl groups can act as electrophilic centers, while the adjacent α-carbons can be deprotonated to form nucleophilic enolates. This dual reactivity allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures.

The strategic placement of the three ketone groups in this compound allows for a variety of intramolecular and intermolecular reactions. These reactions can be selectively controlled to produce a diverse array of products. For instance, tricarbonyl compounds are key precursors in the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net The reaction of 1,3,5-tricarbonyl compounds with dinucleophiles, for example, can lead to the formation of a variety of heterocyclic structures. researchgate.net

Furthermore, triones and their derivatives have been employed in the synthesis of functionalized biphenyls through oxidative aromatization with iodine. rsc.org They also serve as precursors in the formal synthesis of complex natural products. rsc.org The ability to undergo consecutive reactions, such as Michael-Claisen reactions, further highlights the synthetic utility of these compounds in creating highly functionalized molecules. rsc.org The general reactivity of triones makes them indispensable tools for chemists in the construction of intricate organic molecules with potential applications in medicinal chemistry and materials science. lookchem.com

Table 1: Examples of Reactions Utilizing Trione (B1666649) Scaffolds

| Reaction Type | Reactants | Product Class | Reference |

| Cyclocondensation | 1,3,5-Tricarbonyl compound, Dinucleophile | Heterocyclic compounds | researchgate.net |

| Oxidative Aromatization | Tricarbonyl compound, Iodine | Functionalized biphenyls | rsc.org |

| Consecutive Michael-Claisen | O-carbonate-protected cyanohydrin anion, Cyclic enone | Highly functionalized tricarbonyl products | rsc.org |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Pyrroles, furans, thiophenes | nih.gov |

Precursors for Specialized Monomers and Polymers

The presence of multiple reactive carbonyl groups makes this compound and its derivatives attractive candidates as precursors for specialized monomers and polymers. univ-rennes.frresearchgate.net The carbonyl functionalities can participate in various polymerization reactions, such as condensation polymerization, to form polyesters, polyamides, and other polymers with unique properties. The structure of the trione precursor can be tailored to control the properties of the resulting polymer, such as its thermal stability, mechanical strength, and chemical resistance. lookchem.com

Polyketones, a class of polymers that includes derivatives of triones, are known for their conformational flexibility and diverse reactivity. oup.com This allows for the creation of "molecular ropes" that can be manipulated to form various functional structures through bending and coiling. researchgate.netoup.com These materials have shown potential in applications such as solid-state photo-emission and metal-ion conduction and adsorption. researchgate.net

The synthesis of polymers from dicarbonyl and tricarbonyl compounds can lead to materials with intelligent and multifunctional properties. researchgate.net For example, polymeric β-dicarbonyl compounds can form the basis of systems with independent sensing, processing, and actuating functions. researchgate.net The ability to precisely control the structure of the monomer allows for the design of polymers with tailored functionalities. For instance, the ring-opening polymerization of cyclic triones has been used to synthesize highly isotactic polymers, which have applications as biodegradable materials. researchgate.net

Table 2: Polymerization Applications of Carbonyl-Containing Monomers

| Monomer Type | Polymerization Method | Resulting Polymer Class | Potential Applications | Reference |

| Cyclic Trione | Ring-Opening Polymerization | Isotactic Polyesters | Biodegradable plastics | researchgate.net |

| Dicarbonyl Compound | Condensation Polymerization | Polyketones | Functional materials, Adsorbents | researchgate.netoup.com |

| Arylidene-based Monomers with Diacid Chlorides | Friedel-Crafts reaction | Polyketone derivatives | Biologically active polymers | researchgate.net |

| Thiol and Ene Monomers | Thiol-ene Photopolymerization | Polymeric Ionogels | Gel polymer electrolytes | nih.gov |

Applications in Chemical Sensing and Recognition Systems

The unique electronic and structural features of triones and their derivatives make them promising candidates for the development of chemical sensors and recognition systems. azosensors.com The carbonyl groups can act as binding sites for various analytes, including metal ions and small organic molecules. researchgate.net The interaction between the trione and the analyte can lead to a detectable change in a physical property, such as color, fluorescence, or electrochemical signal, forming the basis of a sensor. azosensors.comnih.gov

The design of a chemical sensor involves a sensing element that interacts with the target analyte and a transducer that converts this interaction into a measurable signal. azosensors.com The trione moiety can be incorporated into larger molecular frameworks to create highly selective and sensitive sensors. For example, by functionalizing the trione with specific recognition groups, it is possible to design sensors that can detect specific chemical warfare agents or other toxic chemicals. nih.govmdpi.com

The development of molecularly imprinted polymers (MIPs) using trione-like structures as functional monomers is another promising area. researchgate.net These MIPs can be designed to have high selectivity for a target analyte, enabling the development of robust and sensitive electrochemical sensors for the detection of explosives and other hazardous materials in aqueous solutions. researchgate.net The versatility of trione chemistry allows for the creation of a wide range of sensing platforms with applications in environmental monitoring, healthcare, and industrial process control. azosensors.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.